Neodecanoic acid, vanadium salt
Description
Neodecanoic acid (C₁₀H₂₀O₂) is a branched-chain carboxylic acid with versatile industrial applications, particularly in metal carboxylate formulations. These salts are typically used as catalysts, stabilizers, or adhesion promoters due to their thermal stability and solubility in organic matrices. For example, cobalt and manganese neodecanoates are widely employed in tire manufacturing and polyvinyl chloride (PVC) stabilization, respectively .
Properties
CAS No. |
60451-07-2 |
|---|---|
Molecular Formula |
C30H57O6V-3 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2-ethyl-2-methylheptanoate;vanadium |
InChI |
InChI=1S/3C10H20O2.V/c3*1-4-6-7-8-10(3,5-2)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/p-3 |
InChI Key |
YTOPUFUUHPXNNI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[V] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares neodecanoic acid’s vanadium salt (inferred properties) with analogous metal salts, based on molecular structure, applications, and regulatory data from the evidence:
*Estimated based on analogous transition metal salts.
Key Findings:
Structural Similarities: All salts share the neodecanoate anion, ensuring compatibility with non-polar solvents and polymers. Branching in the acid improves steric hindrance, enhancing thermal stability . Vanadium’s variable oxidation states (e.g., V⁴⁺, V⁵⁺) may enable catalytic applications, similar to manganese in oxidation reactions .
Performance in Metal Extraction: Neodecanoic acid exhibits selectivity for transition metals (Cu > Ni > Zn > Co > Mn) in solvent extraction systems. Vanadium’s extraction behavior is influenced by synergists like tributyl phosphate (TBP), which alters adsorption kinetics .
Regulatory and Safety Profiles :
- Cobalt and manganese salts are restricted in food-contact materials (e.g., plastics) due to migration risks, with TDIs of 0.01 mg/kg body weight .
- Vanadium compounds are generally more toxic than Co/Mn salts, suggesting stricter exposure limits if used industrially.
Market and Applications: Cobalt neodecanoate: Dominates tire adhesion markets (23% Co content ensures strong rubber-brass bonding) . Manganese neodecanoate: Preferred in paint driers for rapid oxidative curing . Vanadium neodecanoate: Potential niche in specialty catalysts, though data gaps exist.
Q & A
Q. What are the standard synthetic routes for preparing neodecanoic acid, vanadium salt?
this compound is synthesized via neutralization reactions between neodecanoic acid and a vanadium precursor (e.g., vanadium oxide or hydroxide). The reaction typically proceeds in aqueous or polar solvents under controlled temperature and pH. For example, vanadium hydroxide reacts with neodecanoic acid to form the salt and water, analogous to potassium salt synthesis . Key parameters include stoichiometric ratios (ensuring complete neutralization) and solvent selection (polar solvents enhance reactivity).
Q. What analytical techniques are recommended for characterizing vanadium neodecanoate?
Reverse-phase HPLC using columns like Newcrom R1 is effective, with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with formic acid. This method provides high resolution for purity assessment and structural confirmation . Additional techniques include FT-IR (to confirm carboxylate bonding) and elemental analysis (to verify vanadium content).
Q. What safety precautions are necessary when handling vanadium neodecanoate?
Vanadium compounds often exhibit toxicity, particularly to the respiratory system and kidneys. Follow protocols similar to other metal salts: use fume hoods, wear nitrile gloves, and avoid inhalation. Refer to toxicological data from regulatory frameworks (e.g., ECHA guidelines) for hazard mitigation .
Advanced Research Questions
Q. How does the branched structure of neodecanoic acid influence the stability of its vanadium salt compared to linear analogues?
The branched alkyl chains in neodecanoic acid create steric hindrance, reducing molecular packing and enhancing solubility in non-polar matrices. This structure also improves thermal stability, as demonstrated by TGA analysis showing decomposition temperatures ~50°C higher than linear salts (e.g., zinc stearate). Such properties make vanadium neodecanoate suitable for high-temperature applications like catalytic processes .
Q. What mechanistic insights explain the catalytic activity of vanadium neodecanoate in oxidation reactions?
The vanadium center acts as a redox-active site, facilitated by the electron-donating carboxylate ligands. Studies using EPR and XANES reveal that the +4/+5 oxidation states mediate electron transfer, enabling catalytic cycles in oxidation reactions (e.g., alkene epoxidation). Kinetic studies suggest ligand dissociation is rate-limiting, requiring optimized ligand-to-metal ratios .
Q. How does the choice of vanadium precursor affect the properties of the resulting neodecanoate salt?
Vanadium oxide (V₂O₅) precursors require acidic conditions and higher temperatures (~80°C) for neutralization, yielding amorphous salts with higher surface area. In contrast, vanadium hydroxide [V(OH)₃] reacts under mild conditions, producing crystalline salts with defined coordination geometry. Crystalline salts exhibit superior catalytic selectivity but lower solubility .
Q. What experimental strategies address variability in vanadium neodecanoate synthesis yields?
Yield inconsistencies often stem from incomplete neutralization or solvent impurities. Mitigation strategies include:
Q. How can researchers resolve contradictions in reported solubility data for vanadium neodecanoate?
Discrepancies arise from differing solvent polarities and measurement methods (e.g., turbidimetry vs. gravimetry). Standardize testing using OECD Guideline 105 (water solubility) and Hansen solubility parameters for organic solvents. Recent studies show solubility in toluene (2.1 g/L at 25°C) and ethanol (0.8 g/L), highlighting solvent-ligand compatibility .
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